2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-{3-Fluoro-4-[(2-Methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a fluorinated phenyl ring substituted with a (2-methoxyethoxy)methyl group at the 4-position. This compound belongs to the pinacol boronate family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and functional materials. Its structural uniqueness lies in the combination of an electron-withdrawing fluorine atom and a solubilizing (2-methoxyethoxy)methyl group, which balances electronic effects and enhances solubility in organic solvents .
Properties
IUPAC Name |
2-[3-fluoro-4-(2-methoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFO4/c1-15(2)16(3,4)22-17(21-15)13-7-6-12(14(18)10-13)11-20-9-8-19-5/h6-7,10H,8-9,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAXWJDNYMSMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COCCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
This is the most common and efficient method for synthesizing aryl boronate esters, including fluorinated and ether-substituted derivatives.
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- Aryl halide (e.g., 3-fluoro-4-[(2-methoxyethoxy)methyl]phenyl bromide or iodide)
- Bis(pinacolato)diboron (B2pin2) or pinacolborane as the boron source
- Palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex
- Base: potassium acetate or sodium carbonate
- Solvent: 1,4-dioxane, toluene, or a mixture of ethanol/water/toluene
- Temperature: typically 80–105 °C
- Atmosphere: inert (argon or nitrogen)
- Reaction time: 2–16 hours depending on conditions
Example Procedure :
A mixture of the aryl halide (e.g., 0.5–1 mmol), bis(pinacolato)diboron (2 equiv), potassium acetate (3 equiv), and the palladium catalyst (5–20 mol%) is stirred in 1,4-dioxane or a solvent mixture under nitrogen atmosphere at 80–105 °C for 2–16 hours. After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to yield the desired aryl boronate ester.
Copper-Catalyzed Borylation
An alternative green chemistry approach employs copper(II) ferrite nanoparticles as catalysts with potassium tert-butoxide base in N,N-dimethylformamide at room temperature for extended times (e.g., 12 hours). This method is effective for aryl iodides and provides moderate to good yields with environmentally benign conditions.
Diazonium Salt Borylation
Preparation of aryl boronate esters via diazonium salts is also reported. The diazonium tetrafluoroborate salt of the substituted aniline is reacted with pinacol and diisopropylamino borane at room temperature, followed by quenching with methanol and purification steps involving aqueous copper chloride washes to remove impurities. This method yields pure aryl boronates as oils or solids.
Reaction Conditions and Yields Summary
| Method | Catalyst/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | Pd(PPh3)4 or Pd(dppf)Cl2, KOAc or Na2CO3 | 1,4-Dioxane, toluene, EtOH/H2O | 80–105 °C | 2–16 h | 52–93 | Common method, high yields, inert atmosphere |
| Copper nanoparticle catalysis | Cu(II) ferrite nanoparticles, KOtBu | DMF | 20 °C | 12 h | ~59 | Green chemistry approach, mild conditions |
| Diazonium salt borylation | Diisopropylamino borane, pinacol, MeOH quench | Ether, methanol | 0 °C to RT | Several hours | Moderate | Requires diazonium salt precursor |
Detailed Research Findings
- The palladium-catalyzed borylation using bis(pinacolato)diboron and potassium acetate in 1,4-dioxane under nitrogen atmosphere at 80 °C overnight provides yields up to 93% for structurally related boronate esters.
- Microwave-assisted palladium catalysis in acetonitrile/water mixtures at 100 °C for under 1 hour has been shown to afford rapid borylation with yields around 67%, demonstrating an efficient alternative to conventional heating.
- The copper-catalyzed method using copper ferrite nanoparticles and potassium tert-butoxide in DMF at room temperature offers a greener, milder alternative, though yields may be slightly lower (~59%) and reaction times longer (12 hours).
- Diazonium salt borylation is a useful method when the aryl amine precursor is readily available, allowing smooth conversion to the boronate ester under mild conditions, with purification steps to remove metal impurities and side products.
Analytical Data Supporting the Preparation
- NMR Spectroscopy : Characteristic ^1H NMR signals include aromatic protons and the pinacol methyl groups (singlet around 1.3 ppm for 12H). ^11B NMR typically shows a resonance near 30 ppm indicative of the boronate ester. ^13C NMR confirms the aromatic carbons and pinacol carbons.
- Mass Spectrometry : Electron ionization (EI) or electrospray ionization (ESI) mass spectra show molecular ion peaks consistent with the boronate ester molecular weight, confirming successful synthesis.
This comprehensive overview highlights the primary preparation methods of 2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, emphasizing palladium-catalyzed borylation as the most reliable and widely used approach, with alternative copper-catalyzed and diazonium salt methods available depending on precursor availability and desired conditions.
Chemical Reactions Analysis
Types of Reactions
2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boron group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and acids (e.g., HCl) are used.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in:
Mechanism of Action
The compound exerts its effects primarily through its role as a boron reagent in Suzuki-Miyaura coupling. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boron reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The table below compares the target compound with structurally similar pinacol boronates:
Key Observations:
- The (2-methoxyethoxy)methyl group in the target compound improves solubility compared to methoxymethyl or methyl substituents .
- The methylene bridge in the target compound provides flexibility, reducing steric hindrance during cross-coupling reactions compared to rigid substituents like trifluoromethyl benzyloxy .
Reactivity in Cross-Coupling Reactions
- Electron Effects : The fluorine atom activates the boronate toward Suzuki coupling by withdrawing electron density, while the (2-methoxyethoxy)methyl group donates electrons via its oxygen atoms, creating a balanced electronic profile. This contrasts with strongly electron-deficient analogs (e.g., trifluoromethyl benzyloxy in ) or electron-rich methoxy derivatives .
- Steric Considerations : The methylene spacer in the target compound reduces steric bulk compared to bulky substituents like 2-(trifluoromethyl)benzyloxy, enabling efficient transmetallation in catalytic cycles .
Biological Activity
2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1255041-84-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews current research findings regarding its biological activity, including mechanisms of action and therapeutic potential.
Chemical Structure
The compound features a dioxaborolane ring and a fluorinated phenyl group with a methoxyethoxy substituent. The presence of boron in its structure is significant for its reactivity and potential applications in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antitumor Activity : Some boron-containing compounds have been studied for their ability to inhibit tumor growth. The mechanism often involves interference with cellular signaling pathways related to proliferation and survival.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against certain bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest the following potential mechanisms:
- Enzyme Inhibition : Boron compounds can act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that boron compounds can induce oxidative stress in target cells, leading to apoptosis.
- Interaction with Signaling Pathways : The compound may interfere with key signaling pathways involved in cell cycle regulation.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antitumor Efficacy : A study demonstrated that a structurally similar dioxaborolane compound inhibited the proliferation of cancer cell lines in vitro by inducing apoptosis through ROS generation and cell cycle arrest at the G0/G1 phase.
- Antimicrobial Activity : Research involving derivatives showed significant activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | Antitumor | HeLa Cells | Induction of apoptosis via ROS |
| Compound B | Antimicrobial | Staphylococcus aureus | Disruption of cell membrane integrity |
| Compound C | Antifungal | Candida albicans | Inhibition of ergosterol synthesis |
Q & A
Q. Table 1: Representative Reaction Yields with Different Catalysts
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | THF | 92 | |
| PdCl₂(dppf) | DMF | 85 | |
| Pd(OAc)₂/XPhos | Toluene | 78 |
Basic: What safety protocols are essential for handling this compound?
Answer:
- Storage : Keep in a cool, dry environment (-20°C for long-term stability) under inert gas (N₂/Ar) to prevent hydrolysis.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture, as boronic esters hydrolyze to toxic boric acid derivatives .
Advanced: How does the 2-methoxyethoxy substituent influence reactivity in cross-coupling reactions?
Answer:
The 2-methoxyethoxy group enhances solubility in polar solvents (e.g., DMF, DMSO) and stabilizes intermediates via electron-donating effects. However, steric hindrance from the substituent may reduce coupling efficiency with bulky aryl halides. Strategies to mitigate this include:
- Optimizing ligand steric bulk : Use SPhos or RuPhos ligands.
- Increasing reaction temperature : Up to 110°C to overcome steric barriers .
Advanced: How can conflicting NMR data for structural analogs be resolved?
Answer:
Discrepancies in ¹⁹F or ¹¹B NMR shifts often arise from substituent electronic effects or crystallographic packing differences . Resolution steps:
Comparative analysis : Benchmark against structurally characterized analogs (e.g., 3-fluoro vs. 4-fluoro derivatives).
X-ray crystallography : Confirm solid-state structure to rule out polymorphism.
DFT calculations : Predict NMR shifts and correlate with experimental data .
Q. Table 2: ¹⁹F NMR Shifts for Structural Analogs
| Compound Modification | ¹⁹F Shift (ppm) | Source |
|---|---|---|
| 3-Fluoro substitution | -112.5 | |
| 4-Fluoro substitution | -115.8 | |
| 3,5-Difluoro substitution | -109.3, -110.1 |
Basic: Which spectroscopic techniques validate the compound’s purity and structure?
Answer:
- ¹H/¹³C NMR : Confirm aromatic proton environments and methoxyethoxy group integrity.
- ¹¹B NMR : A singlet near 30 ppm confirms boronic ester formation.
- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns .
Advanced: What strategies prevent protodeboronation during multi-step syntheses?
Answer:
Protodeboronation (B–C bond cleavage) is minimized by:
- pH control : Maintain neutral to slightly basic conditions (pH 7–9).
- Low-temperature reactions : Perform couplings below 50°C.
- Protecting groups : Use pinacol or MIDA boronate derivatives for sensitive intermediates .
Advanced: How does fluorine substitution impact electronic properties and reaction outcomes?
Answer:
The 3-fluoro group exerts an electron-withdrawing effect, increasing boronic ester electrophilicity but reducing stability in protic solvents. Comparative studies show:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
